molecular formula C12H20N6O3 B2918632 2,2'-[1-(4-amino-1,2,5-oxadiazol-3-yl)-1{H}-1,2,3-triazole-4,5-diyl]dibutan-2-ol CAS No. 292836-32-9

2,2'-[1-(4-amino-1,2,5-oxadiazol-3-yl)-1{H}-1,2,3-triazole-4,5-diyl]dibutan-2-ol

Cat. No.: B2918632
CAS No.: 292836-32-9
M. Wt: 296.331
InChI Key: PYZJFRNVKPZAAR-UHFFFAOYSA-N
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Description

2,2’-[1-(4-amino-1,2,5-oxadiazol-3-yl)-1{H}-1,2,3-triazole-4,5-diyl]dibutan-2-ol is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a triazole ring, and a butanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[1-(4-amino-1,2,5-oxadiazol-3-yl)-1{H}-1,2,3-triazole-4,5-diyl]dibutan-2-ol typically involves multiple steps, starting from readily available precursors One common synthetic route involves the formation of the oxadiazole ring through the reaction of appropriate nitriles with hydrazine, followed by cyclization The triazole ring can be introduced via a click chemistry approach, using azides and alkynes under copper-catalyzed conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization steps and the implementation of green chemistry principles to reduce the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,2’-[1-(4-amino-1,2,5-oxadiazol-3-yl)-1{H}-1,2,3-triazole-4,5-diyl]dibutan-2-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amino groups or to reduce other functional groups.

    Substitution: Nucleophilic substitution reactions can be used to introduce different substituents onto the oxadiazole or triazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkoxides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while nucleophilic substitution can introduce various alkyl or aryl groups.

Scientific Research Applications

2,2’-[1-(4-amino-1,2,5-oxadiazol-3-yl)-1{H}-1,2,3-triazole-4,5-diyl]dibutan-2-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as an antimicrobial or anticancer agent.

    Industry: Used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2,2’-[1-(4-amino-1,2,5-oxadiazol-3-yl)-1{H}-1,2,3-triazole-4,5-diyl]dibutan-2-ol depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole and triazole rings can participate in hydrogen bonding and other interactions, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole
  • 3-amino-4-azido-1,2,5-oxadiazole
  • 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide

Uniqueness

2,2’-[1-(4-amino-1,2,5-oxadiazol-3-yl)-1{H}-1,2,3-triazole-4,5-diyl]dibutan-2-ol is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both oxadiazole and triazole rings in a single molecule allows for a wide range of interactions and reactivity, making it a versatile compound for various applications.

Properties

IUPAC Name

2-[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(2-hydroxybutan-2-yl)triazol-4-yl]butan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N6O3/c1-5-11(3,19)7-8(12(4,20)6-2)18(17-14-7)10-9(13)15-21-16-10/h19-20H,5-6H2,1-4H3,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYZJFRNVKPZAAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C1=C(N(N=N1)C2=NON=C2N)C(C)(CC)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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